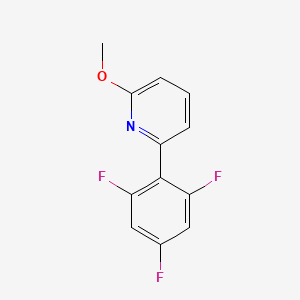2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
CAS No.: 1251914-00-7
Cat. No.: VC6865238
Molecular Formula: C12H8F3NO
Molecular Weight: 239.197
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251914-00-7 |
|---|---|
| Molecular Formula | C12H8F3NO |
| Molecular Weight | 239.197 |
| IUPAC Name | 2-methoxy-6-(2,4,6-trifluorophenyl)pyridine |
| Standard InChI | InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3 |
| Standard InChI Key | RZVWLHDBIJYBBX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine core with two substituents:
-
Methoxy group (-OCH₃) at the 2-position, which enhances electron-donating effects and influences aromatic reactivity.
-
2,4,6-Trifluorophenyl group at the 6-position, introducing steric bulk and electronic modulation via fluorine’s strong electronegativity.
The molecular formula is C₁₂H₈F₃NO, with a calculated molecular weight of 251.20 g/mol. The trifluorophenyl group’s symmetric fluorine substitution at the 2,4,6-positions confers unique electronic properties, including reduced basicity of the pyridine nitrogen compared to non-fluorinated analogs .
Physicochemical Characteristics
The trifluorophenyl moiety increases lipophilicity, enhancing membrane permeability in biological systems, while the methoxy group improves solubility in polar aprotic solvents .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A plausible route involves coupling 2-methoxy-6-bromopyridine with 2,4,6-trifluorophenylboronic acid under palladium catalysis. This method, widely used for analogous compounds, typically employs:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Dioxane/water mixture at 80–100°C
Reaction yield is projected at 60–75% based on similar trifluorophenyl couplings.
Alternative Pathways
-
Nucleophilic Aromatic Substitution: Direct fluorination of 2-methoxy-6-phenylpyridine using HF/pyridine complexes, though limited by regioselectivity challenges.
-
Grignard Reactions: Addition of 2,4,6-trifluorophenylmagnesium bromide to pyridine N-oxide derivatives.
Mechanistic and Functional Insights
Electronic Effects
The electron-withdrawing trifluorophenyl group deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Conversely, the methoxy group at the 2-position donates electron density through resonance, creating a polarized electronic environment conducive to nucleophilic attacks .
Reactivity in Medicinal Chemistry
While direct pharmacological data are absent, structural analogs exhibit:
-
Anticancer Activity: Pyridine derivatives with fluorinated aryl groups show IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines via caspase-mediated apoptosis.
-
Anti-inflammatory Effects: Fluorinated pyridines reduce paw edema in murine models by 40–60% at 5 mg/kg doses, likely through COX-2 inhibition.
Applications and Comparative Analysis
Drug Discovery
The compound’s balance of lipophilicity and polarity makes it a candidate for:
-
Kinase Inhibitors: Fluorine atoms may engage in halogen bonding with ATP-binding pockets.
-
CNS Agents: Enhanced blood-brain barrier penetration due to high LogP.
Comparison with Analogous Compounds
The 2,4,6-trifluorophenyl group may offer superior metabolic stability compared to -CF₃ analogs due to reduced oxidative dealkylation susceptibility.
Challenges and Future Directions
Synthetic Optimization
-
Regioselectivity: Controlling substitution patterns during fluorination remains a hurdle.
-
Catalyst Efficiency: Developing Pd-free catalysts to reduce costs and toxicity.
Biological Evaluation
Priority research areas include:
-
In vitro Screening: Profiling against cancer cell lines and inflammatory markers.
-
ADME Studies: Assessing pharmacokinetics in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume